Methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate
Overview
Description
Methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate is a complex organic compound known for its significant role in various scientific research fields. This compound is particularly noted for its selective inhibition of Wnt/β-catenin signaling, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with benzoyl chloride to form 3-(4-methylphenyl)-1-phenylpyrazole. This intermediate is then reacted with 4-aminobenzoic acid and methyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves the use of advanced reactors and purification systems to maintain the integrity of the compound throughout the production cycle .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in cell signaling studies, particularly in the investigation of Wnt/β-catenin pathways.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit Wnt/β-catenin signaling.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin. It binds to β-catenin, promoting its degradation via the proteasomal pathway. This action leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[[4-(methylphenyl)sulfonyl]amino]benzoate
- Methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting Wnt/β-catenin signaling. This specificity makes it a valuable compound in cancer research, distinguishing it from other similar compounds that may not exhibit the same level of selectivity .
Properties
IUPAC Name |
methyl 4-[[3-(4-methylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-8-10-18(11-9-17)23-22(16-28(27-23)21-6-4-3-5-7-21)24(29)26-20-14-12-19(13-15-20)25(30)31-2/h3-16H,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNKAMHVIRYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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